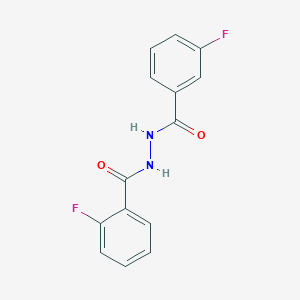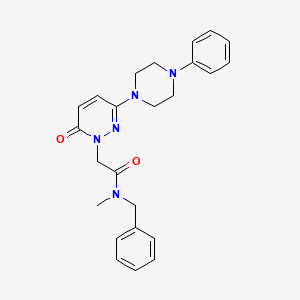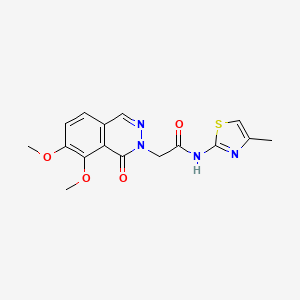
2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid ist eine organische Verbindung, die zur Klasse der Hydrazide gehört. Sie zeichnet sich durch das Vorhandensein von zwei Fluoratomen, die an Benzolringe gebunden sind, und einer Hydrazid-Funktionsgruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid beinhaltet typischerweise die Reaktion von 3-Fluorbenzoylchlorid mit 2-Fluorbenzohydrazid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei niedrigen Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid kann ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Die Hydrazidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nucleophile ersetzt werden kann.
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazidgruppe in Amine oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Acylchloride, wobei die Reaktionen typischerweise in polaren aprotischen Lösungsmitteln durchgeführt werden.
Oxidation: Als Oxidationsmittel werden beispielsweise Kaliumpermanganat oder Wasserstoffperoxid verwendet.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Substituierte Hydrazide oder Amide.
Oxidation: Entsprechende Oxide oder Carbonsäuren.
Reduktion: Amine oder andere reduzierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, insbesondere solcher, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.
Materialwissenschaft: Es wird für seine mögliche Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. Polymere und Beschichtungen, erforscht.
Wirkmechanismus
Der Wirkmechanismus von 2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydrazidgruppe kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit Enzymen oder Rezeptoren eingehen, wodurch deren Aktivität möglicherweise gehemmt wird. Die Fluoratome können die Bindungsaffinität und Spezifität der Verbindung verbessern, indem sie an Halogenbindungen und anderen nicht-kovalenten Wechselwirkungen teilnehmen .
Wirkmechanismus
The mechanism of action of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-N'-(4-Fluorbenzoyl)benzohydrazid: Ähnlich in der Struktur, aber mit einer Hydroxylgruppe anstelle eines Fluoratoms.
N'-(2-Fluorbenzoyl)benzohydrazid: Es fehlt das zweite Fluoratom am Benzolring.
3-Fluor-N'-(3-Methoxybenzoyl)benzohydrazid: Enthält eine Methoxygruppe anstelle eines zweiten Fluoratoms.
Einzigartigkeit
2-Fluor-N'-(3-Fluorbenzoyl)benzohydrazid ist aufgrund des Vorhandenseins von zwei Fluoratomen einzigartig, die seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen können. Die Fluoratome können die Stabilität, Lipophilie und Fähigkeit der Verbindung verbessern, spezifische Wechselwirkungen mit biologischen Zielstrukturen einzugehen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht .
Eigenschaften
Molekularformel |
C14H10F2N2O2 |
|---|---|
Molekulargewicht |
276.24 g/mol |
IUPAC-Name |
2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10F2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
InChI-Schlüssel |
HWAGCHYGCUVMIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide](/img/structure/B12168421.png)


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12168444.png)
![3,4-dimethoxy-N-[2-(2-methylpropyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168449.png)
![2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12168466.png)
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)
![N'~1~-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-N'~7~-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide](/img/structure/B12168477.png)
![N-(2,6-difluorophenyl)-2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12168487.png)

![methyl 2-{(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168497.png)
![4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12168508.png)

![4-(1H-indol-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide](/img/structure/B12168522.png)
